molecular formula C22H16FN7O2 B2745740 2-fluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1172042-37-3

2-fluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B2745740
CAS No.: 1172042-37-3
M. Wt: 429.415
InChI Key: RJGUHXHPOWDYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also includes a benzamide group, which consists of a benzene ring attached to an amide group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the pyrazole and pyrimidine rings suggests that it could participate in reactions typical of these heterocycles . The benzamide group could also undergo various reactions .

Scientific Research Applications

Synthesis and Derivative Formation

A foundational aspect of research on this compound involves its synthesis and the formation of various derivatives. One study detailed the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, highlighting methodologies for creating substituted amides and 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones. This process involves reactions with primary and secondary amines, demonstrating the compound's versatility in synthesizing novel molecules with potential biological activities (Eleev et al., 2015).

Antiviral Activities

Another significant area of application is in antiviral research. Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against avian influenza viruses. This study showcases the compound's utility in generating novel antiviral agents, particularly those effective against the H5N1 strain of the influenza virus, demonstrating its potential in addressing viral diseases (Hebishy et al., 2020).

Imaging Agent Development

Research into imaging agent development, particularly for positron emission tomography (PET), highlights another application. Fluoroethoxy and fluoropropoxy substituted derivatives synthesized for the study of peripheral benzodiazepine receptors indicate the compound's utility in neurodegenerative disease research. These derivatives have shown high in vitro affinity for peripheral benzodiazepine receptors, suggesting their potential as imaging agents for conditions such as Alzheimer's and Parkinson's diseases (Fookes et al., 2008).

Antitumor and Antimicrobial Applications

The compound and its derivatives have also been explored for their antitumor and antimicrobial applications. For instance, a study on the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicates the potential of these derivatives in cancer therapy and inflammation control (Rahmouni et al., 2016). Another research focus is on the identification of potent inhibitors of phosphodiesterase 1, with a set of 3-aminopyrazolo[3,4-d]pyrimidinones designed and synthesized for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Properties

IUPAC Name

2-fluoro-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN7O2/c1-13-11-18(25-20(31)15-9-5-6-10-17(15)23)30(28-13)22-26-19-16(21(32)27-22)12-24-29(19)14-7-3-2-4-8-14/h2-12H,1H3,(H,25,31)(H,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGUHXHPOWDYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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